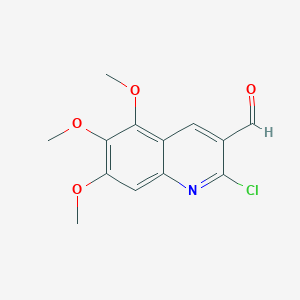

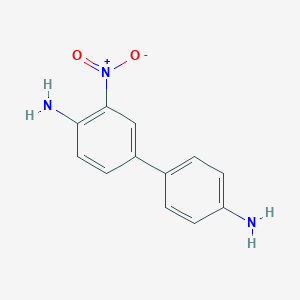

![molecular formula C14H15NO2 B187347 [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid CAS No. 26165-63-9](/img/structure/B187347.png)

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Vue d'ensemble

Description

“[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid” is a chemical compound that has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Synthesis Analysis

The synthesis of this compound involves a reaction between 2,5-dimethylpyrrole and phenylacetic acid . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H13NO2 . Its InChI code is 1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) .Chemical Reactions Analysis

This compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis

The compound is a white to light yellow crystalline solid . It can dissolve in many organic solvents such as alcohol, ether, and chlorinated hydrocarbons, but its solubility in water is relatively low .Applications De Recherche Scientifique

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. A series of derivatives were synthesized and tested for their ability to inhibit bacterial growth, with some showing promising results .

Enzyme Inhibition

Some derivatives of this compound have been tested for their ability to inhibit enzymes such as enoyl ACP reductase and DHFR, which are important targets in the development of new antibiotics .

Antiproliferative Activity

Compounds containing a pyrrole group, like the one , are known to exhibit antiproliferative activity. This means they can inhibit the growth of cells, which is a valuable property in cancer research .

Medicinal Chemistry

The pyrrole subunit present in this compound is a versatile element in medicinal chemistry. It is found in various therapeutically active compounds, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

Synthesis of Heterocycles

The compound serves as a building block for the synthesis of new heterocyclic compounds. These heterocycles have diverse applications in pharmaceuticals and materials science .

Pyrrolopyrazine Derivatives

There is also research into the synthesis of pyrrolopyrazine derivatives using similar compounds. These derivatives have potential biological activities that are being explored .

Mécanisme D'action

Target of Action

The primary targets of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction results in the inhibition of these enzymes, thereby disrupting the normal functioning of the bacterial cell .

Biochemical Pathways

The compound affects the fatty acid synthesis and folate metabolism pathways. By inhibiting the Enoyl ACP Reductase, it disrupts the process of fatty acid elongation, which is essential for the formation of the bacterial cell membrane . On the other hand, by inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA replication .

Result of Action

The compound’s action results in the disruption of bacterial cell growth and replication. By inhibiting key enzymes in fatty acid synthesis and folate metabolism, it interferes with the formation of the bacterial cell membrane and DNA replication, respectively . This leads to the cessation of bacterial growth and can result in bacterial cell death .

Safety and Hazards

Orientations Futures

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Propriétés

IUPAC Name |

2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)13-7-5-12(6-8-13)9-14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKIUURDWZWFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354236 | |

| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid | |

CAS RN |

26165-63-9 | |

| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

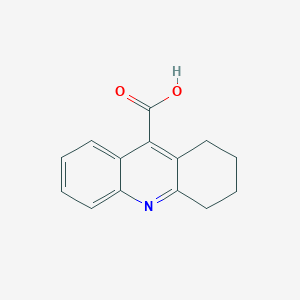

![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)

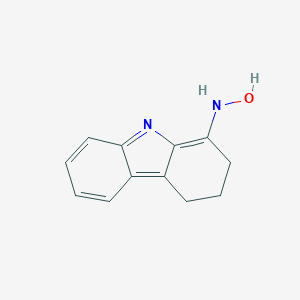

![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)

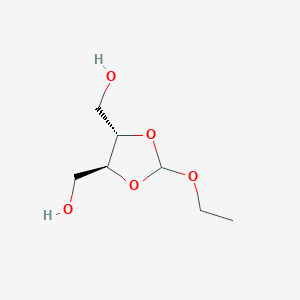

![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)

![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)